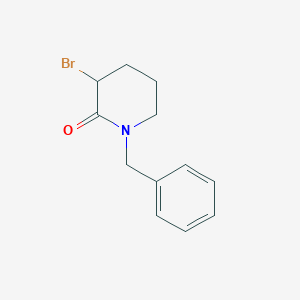

1-Benzyl-3-bromopiperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-3-bromopiperidin-2-one is a chemical compound with the molecular formula C12H14BrNO . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .

Synthesis Analysis

The synthesis of 2-piperidinones, which includes 1-Benzyl-3-bromopiperidin-2-one, has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . An organophotocatalysed [1+2+3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .

Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . Deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .

Scientific Research Applications

Synthesis of Piperidine Derivatives

1-Benzyl-3-bromopiperidin-2-one: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the development of new pharmaceuticals, as the piperidine ring is a common motif in many drugs . Researchers utilize this compound to create substituted piperidines, spiropiperidines, and condensed piperidines, which can exhibit a wide range of biological activities.

Pharmacological Research

In pharmacology, 1-Benzyl-3-bromopiperidin-2-one serves as a precursor for compounds with potential therapeutic applications. Piperidine derivatives have been studied for their anticancer, antiviral, antimalarial, and antimicrobial properties . This compound’s versatility in drug design makes it a subject of intense study in medicinal chemistry.

Organic Synthesis

This compound is used in organic synthesis, particularly in the formation of complex molecules through multicomponent reactions. It can act as a building block for the construction of heterocyclic compounds, which are essential in creating compounds with desired chemical properties for further research .

Medicinal Chemistry

In medicinal chemistry, 1-Benzyl-3-bromopiperidin-2-one is instrumental in the design and synthesis of new drugs. Its incorporation into drug molecules can lead to the development of new treatments for various diseases, as piperidine structures are known to interact beneficially with biological targets .

Chemical Research

Researchers employ 1-Benzyl-3-bromopiperidin-2-one in chemical research to study reaction mechanisms and develop new synthetic pathways. Its reactivity and stability under different conditions make it a subject of study for understanding chemical reactions at a fundamental level .

Analytical Chemistry

In analytical chemistry, 1-Benzyl-3-bromopiperidin-2-one can be used as a standard or reference compound in various analytical techniques. Its well-defined structure and properties allow for its use in calibrating instruments and validating analytical methods .

Safety and Hazards

Future Directions

The development of therapeutic peptides, which includes compounds like 1-Benzyl-3-bromopiperidin-2-one, has made great progress in the last decade thanks to new production, modification, and analytic technologies . The future of this field looks promising, with continued advancements expected in the coming years .

properties

IUPAC Name |

1-benzyl-3-bromopiperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-7-4-8-14(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASXCKSPMWTYKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)CC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508740 |

Source

|

| Record name | 1-Benzyl-3-bromopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-bromopiperidin-2-one | |

CAS RN |

77868-86-1 |

Source

|

| Record name | 1-Benzyl-3-bromopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-bromopiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.